N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide” is a compound that is related to a class of compounds known as tricyclic amine compounds . These compounds are used as inhibitors of cyclin-dependent kinase 2 (CDK2) for treating cancer . The preferred compounds in this class include N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-lH-imidazo[4,5-h]quinazolin-8-amine and the corresponding 6,8-dihydro-5H-pyrazolo[3,4-h]quinazolin-2-amine .
Aplicaciones Científicas De Investigación
Structure and Activity Relationships
- Structural Determination : The crystal structure of related cinnamamide derivatives like 3,4-methylenedioxy-cinnamoyl piperidide, used in clinical antiepileptic treatments, has been elucidated, emphasizing the significance of structural determinations of cinnamamides (Lin & Shen, 1982).
- Structure-Activity Relationship Studies : Piperine, the active ingredient in a traditional epilepsy treatment, led to the development of N-(3,4-methylenedioxy-cinnamoyl)-piperidine, with modifications enhancing its anticonvulsant activity. This highlights the importance of structural modifications in enhancing biological activities (Li & Wang, 1995).
Pharmacological Applications
- Phospholipase A2 Inhibition : Certain benzenesulfonamides, including N-(phenylalkyl)piperidine derivatives, have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2, indicating potential applications in cardiovascular diseases (Oinuma et al., 1991).
- Central Nervous System Disorders : N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown potential as selective 5-HT7 receptor antagonists, indicating their use in treating CNS disorders (Canale et al., 2016).
Material Science Applications
- Ionic Liquid Electrolytes : N-methyl-N-butyl-piperidinium bis(trifluoromethanesulfonyl) imide, a novel room temperature ionic liquid, shows promise in improving the dischargeability and reversibility of sulfur cathodes in batteries, suggesting its use in energy storage technologies (Yuan et al., 2006).
Mecanismo De Acción
Target of Action
The compound N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide, also known as (2E)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide, is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It is known that piperidine derivatives can interact with various targets depending on their specific structure . For example, some piperidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle .
Biochemical Pathways
If the compound acts as a cdk inhibitor, it could affect cell cycle regulation and potentially have antitumor activity .
Result of Action
If the compound acts as a cdk inhibitor, it could potentially inhibit cell proliferation and induce cell cycle arrest, which could have antitumor effects .
Propiedades
IUPAC Name |
(E)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,17,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOYMXEJWEXMR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.